![molecular formula C12H13BrN4 B13879155 7-Bromo-2-(1-piperazinyl)quinoxaline](/img/structure/B13879155.png)
7-Bromo-2-(1-piperazinyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(1-piperazinyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a bromine atom at the 7th position and a piperazine ring at the 2nd position. This compound is part of the quinoxaline family, known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(1-piperazinyl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with piperazine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The bromination at the 7th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-2-(1-piperazinyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or catalytic hydrogenation.
Coupling: Palladium catalysts with bases like cesium carbonate in solvents such as THF or DMF.
Major Products:
- Substituted quinoxalines
- Quinoxaline N-oxides
- Dihydroquinoxalines
- Coupled products with various aryl or alkyl groups .
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-(1-piperazinyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties. .
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-(1-piperazinyl)quinoxaline involves its interaction with specific molecular targets, such as kinases and other enzymes. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-(1-Piperazinyl)quinoxaline: Lacks the bromine substitution, which can affect its biological activity.
7-Chloro-2-(1-piperazinyl)quinoxaline: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and potency.
2-(1-Piperazinyl)-3-methylquinoxaline: Contains a methyl group at the 3rd position, altering its chemical properties.
Uniqueness: 7-Bromo-2-(1-piperazinyl)quinoxaline is unique due to the presence of both the bromine atom and the piperazine ring, which confer distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing its interaction with biological targets .
Eigenschaften
Molekularformel |
C12H13BrN4 |
---|---|
Molekulargewicht |
293.16 g/mol |
IUPAC-Name |
7-bromo-2-piperazin-1-ylquinoxaline |
InChI |
InChI=1S/C12H13BrN4/c13-9-1-2-10-11(7-9)16-12(8-15-10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2 |
InChI-Schlüssel |
ULSPKGDUMBQONB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CN=C3C=CC(=CC3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.